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Compound of Interest

Compound Name: Gold(lll) hydroxide

Cat. No.: B073234

AN-AuTiIO2-DPO1

Introduction

Supported gold nanoparticles on titanium dioxide (Au/TiOz) are highly effective catalysts for a
variety of chemical reactions, including low-temperature CO oxidation and selective oxidation.
[1] The catalytic activity of these materials is strongly dependent on the size of the gold
nanoparticles, with smaller particles (typically < 5 nm) exhibiting significantly higher activity.[2]
The deposition-precipitation (DP) method is a widely used technique to synthesize highly
dispersed Au/TiOz catalysts with small, uniform gold nanoparticles.[3]

This method relies on the precipitation of a gold precursor, typically Gold(lll) hydroxide
(Au(OH)3), onto the surface of the TiO2 support under controlled pH and temperature
conditions. The key principle is to induce the hydrolysis and precipitation of the gold precursor
specifically onto the support surface rather than in the bulk solution. This is achieved by
adjusting the pH of the gold precursor solution (commonly derived from HAuCls) to a range
where Gold(lll) hydroxide is formed and the TiOz surface possesses an appropriate charge to
facilitate electrostatic interaction and deposition.

Principle of the Method

The deposition-precipitation process is governed by the pH of the synthesis solution and the
point of zero charge (PZC) of the TiOz support. For Degussa P25 TiOz, a common support, the
PZC is around pH 6.0-6.5.
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o Preparation of Gold Precursor: The process starts with an aqueous solution of
tetrachloroauric acid (HAuCla).

e pH Adjustment: The pH of the solution is carefully increased by adding a base (e.g., NaOH,
NHs, or urea). As the pH rises above 3, the [AuCls]~ complex undergoes hydrolysis to form
various gold(lll) hydroxy species, culminating in the precipitation of Gold(lll) hydroxide,
Au(OH)s.

o Deposition on TiOz: The TiO2 support is suspended in the solution. At a pH below its PZC,
the TiO2 surface is positively charged (Ti-OH2%). The negatively charged gold species, such
as [AuCI(OH)s]~ which is predominant around pH 8, are electrostatically attracted to the
surface.[4] As the local pH near the support surface is influenced by the hydroxyl groups, it
facilitates the precipitation of Au(OH)s directly onto the support.

o Post-Synthesis Treatment: Following deposition, the material is washed to remove residual
ions (like CI), dried, and then calcined. Calcination decomposes the Gold(lll) hydroxide to
metallic gold nanoparticles and ensures strong anchoring to the TiOz support.

The choice of precipitating agent can influence the final catalyst properties. While NaOH allows
for direct pH control, using urea results in a gradual and homogeneous increase in pH upon
heating, which can lead to smaller gold particles and higher gold loadings.[4][5]

Experimental Protocols

Protocol 1: Deposition-Precipitation using NaOH (DP-
NaOH)

This protocol is adapted from the conventional method for preparing Au/TiO2 catalysts.

Materials:

Titanium dioxide (TiOz) support (e.g., Degussa P25)

Tetrachloroauric(lll) acid trihnydrate (HAuCla-3H20)

Sodium hydroxide (NaOH), 0.1 M solution

Deionized water
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Procedure:

o Slurry Preparation: Disperse 1.0 g of TiO2 powder in 100 mL of deionized water in a beaker.
Stir vigorously for 30 minutes to ensure a homogeneous suspension.

¢ Gold Solution: Prepare the required amount of HAuUCla solution to achieve the desired gold
loading (e.g., for 1 wt% Au, dissolve the appropriate amount of HAuCla-3H20 in 50 mL of
deionized water).

» Deposition-Precipitation:

o

Heat the TiO2 slurry to 70-80°C while stirring.

[¢]

Add the HAuCIa4 solution to the heated slurry.

[¢]

Slowly add 0.1 M NaOH dropwise to the mixture to adjust and maintain the pH at a
constant value, typically between 7 and 8.[4]

[¢]

Age the mixture at this temperature and pH for 1-2 hours with continuous stirring.
e Washing:
o Allow the suspension to cool to room temperature.

o Filter the solid product and wash it thoroughly with copious amounts of warm deionized
water (60-70°C) until the filtrate is free of chloride ions (test with AGQNOs solution).

e Drying: Dry the resulting powder in an oven at 100-120°C overnight.

o Calcination: Calcine the dried powder in a furnace under a static air or flowing air
atmosphere. A typical procedure involves heating to 300-400°C for 2-4 hours.[6]

Protocol 2: Deposition-Precipitation using Urea (DP-
Urea)

This method provides a more gradual pH increase, often resulting in smaller nanoparticles and
higher gold deposition efficiency.[5]
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Materials:

Titanium dioxide (TiOz) support (e.g., Degussa P25)

Tetrachloroauric(lll) acid trihnydrate (HAuCla-3H20)

Urea (CO(NH2)2)

Deionized water
Procedure:
o Slurry Preparation: Disperse 1.0 g of TiOz in 100 mL of deionized water.

o Precursor Addition: Add the required amount of HAuCls-3H20 for the target gold loading
(e.g., up to 8 wt%) and a significant excess of urea (e.g., a urea/Au molar ratio of ~100) to
the TiO2 suspension.[5]

o Deposition-Precipitation:

o Heat the mixture to 80-90°C with vigorous stirring. As the temperature increases, urea
slowly decomposes, releasing ammonia and homogeneously increasing the pH of the
solution.

o Maintain this temperature for 4-6 hours until the solution becomes colorless, indicating that
all the gold has precipitated onto the support.[4]

e Washing: Cool, filter, and wash the catalyst powder thoroughly with warm deionized water as
described in Protocol 1.

e Drying: Dry the catalyst in an oven at 100-120°C overnight.
o Calcination: Calcine the dried powder in air, typically at 300-400°C for 2-4 hours.

Data Presentation

The properties of Au/TiOz catalysts are highly dependent on the preparation method and
parameters. The following tables summarize typical data found in the literature for catalysts
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prepared by deposition-precipitation.

Table 1: Influence of Preparation Method on Catalyst Properties

. . Avg. Au Support
Preparation Gold Loading ) ]
Particle Size Surface Area Reference
Method (wt%)
(nm) (m?lg)
~50 (Degussa
DP-NaOH ~15-3 2-4 [5]
P25)
~50 (Degussa
DP-Urea Upto8 2-5 [5]
P25)
Photodeposition ~1 35-75 Not specified [2]
Table 2: Example of Characterization Data for Au/TiOz Catalysts
Catalytic
Activity
. Avg. —_
Nominal Au  Actual Au ) Calcination  (Example:
Catalyst ID Particle
(wt%) (wt%) ) Temp. (°C) co
Size (nm) .
Conversion
)
High activity
Au/TiO2-DP- at low
2.0 1.8 ~3.5 300
NaOH temperatures
(<100°C)[6]
High 2,4-D
Au/TiO2-DP-
1.0 0.95 <5 400 photodegrada
Urea . -
tion efficiency
Effective for
Au/TiO2-DP-
8.0 7.8 5-8 400 photodegrada
Urea .
tion
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Visualizations

/l Workflow Path P1 -> R1; P2 -> R1; R1 -> R2 -> R3 -> R4; R4 -> PS1 -> PS2 -> PS3 -> PS4;
PS4 -> Final; } end_dot Caption: Workflow for Au/TiOz catalyst synthesis via deposition-
precipitation.

/I Mechanism Flow AuCl4 -> Base [style=invis]; AuCIl4 -> AuOHCI [label="Hydrolysis"]; AuUOHCI
-> Deposition; TiO2_Surface -> Deposition; Deposition -> FinalProduct; FinalProduct ->
Calcination; Calcination -> Catalyst; } end_dot Caption: Simplified mechanism of Au(OH)s
deposition on a TiOz surface.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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